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Compound of Interest

Compound Name: 4-Ethyl-3-fluorophenol

CAS No.: 326493-65-6

Cat. No.: B1422718

Get Quote

Executive Summary
4-Ethyl-3-fluorophenol (CAS: 326493-65-6) is a specialized fluorinated intermediate critical in

the development of liquid crystals, agrochemicals, and pharmaceutical active ingredients

(APIs), specifically in the design of EGFR degraders and metabolic modulators. Its structural

uniqueness lies in the ortho relationship between the fluorine atom and the ethyl group, which

imparts specific steric and electronic properties that modulate lipophilicity and metabolic

stability.

This guide provides a high-fidelity synthetic pathway starting from commercially available 3-

fluorophenol, utilizing a regioselective Fries rearrangement followed by carbonyl reduction. It

prioritizes mechanistic understanding, purity profiling, and safety protocols essential for

laboratory to pilot-scale production.
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Property Specification

IUPAC Name 4-Ethyl-3-fluorophenol

CAS Number 326493-65-6

Molecular Formula C₈H₉FO

Molecular Weight 140.15 g/mol

Appearance
Colorless to light yellow liquid or low-melting

solid

Boiling Point ~215 °C (at 760 mmHg)

Density 1.122 g/cm³ (Predicted)

Solubility
Soluble in ethanol, DCM, ethyl acetate;

sparingly soluble in water

Retrosynthetic Analysis
To ensure regiochemical fidelity, the direct alkylation of 3-fluorophenol is avoided due to the

formation of inseparable polysubstituted mixtures. Instead, an Acylation-Migration-Reduction

strategy is employed. This method leverages the para-directing power of the hydroxyl group

(protected as an ester) to install the carbon chain at the C4 position, followed by reduction.
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Figure 1: Retrosynthetic strategy prioritizing regiocontrol via Fries Rearrangement.

Detailed Experimental Protocol
Phase 1: Esterification
Objective: Protection of the phenol and preparation for rearrangement.

Reagents: 3-Fluorophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.

Mechanism: Nucleophilic acyl substitution.

Dissolve 3-fluorophenol (11.2 g, 100 mmol) in dry dichloromethane (DCM, 100 mL).

Add acetic anhydride (12.2 g, 120 mmol) and a catalytic amount of pyridine (0.5 mL).
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Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) until the starting

phenol disappears.

Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃

and brine. Dry over MgSO₄ and concentrate in vacuo.

Yield: Quantitative oil (3-fluorophenyl acetate).

Phase 2: Fries Rearrangement (Critical Step)
Objective: Regioselective installation of the acetyl group at the C4 position.

Reagents: 3-Fluorophenyl acetate, Aluminum Chloride (AlCl₃, anhydrous).

Conditions: Solvent-free (neat) or in Nitrobenzene/CS₂ at elevated temperature (120°C)

favors para-migration.

Place anhydrous AlCl₃ (20.0 g, 150 mmol) in a round-bottom flask equipped with a

mechanical stirrer and reflux condenser.

Add 3-fluorophenyl acetate (15.4 g, 100 mmol) dropwise to the solid AlCl₃. Caution:

Exothermic reaction.

Heat the mixture to 120°C for 2 hours. The mixture will turn into a viscous dark mass.

Quenching: Cool to 0°C and carefully quench by adding crushed ice/HCl mixture. This

breaks the aluminum-phenoxide complex.

Extraction: Extract with DCM (3 x 100 mL).

Purification: The crude product contains 4-acetyl-3-fluorophenol (major), 2-acetyl-3-

fluorophenol (minor), and 6-acetyl-3-fluorophenol.

Recrystallize from Ethanol/Water or perform column chromatography (Silica,

Hexane:EtOAc gradient).

Target Isomer (4-Acetyl): Typically the higher melting solid compared to ortho-isomers.
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Yield: ~60-70% isolated yield of 4-acetyl-3-fluorophenol.

Phase 3: Clemmensen Reduction
Objective: Reduction of the ketone to the ethyl group.

Reagents: Zinc wool/granules (amalgamated with HgCl₂), Conc. HCl.

Amalgam Preparation: Treat Zinc wool (20 g) with HgCl₂ (2 g) in water/HCl for 5 mins, then

decant.

Suspend 4-acetyl-3-fluorophenol (7.7 g, 50 mmol) in 40 mL of water and 20 mL of Conc. HCl.

Add the amalgamated Zinc and reflux vigorously for 6–8 hours.

Add additional Conc.[1] HCl (5 mL) every 2 hours to maintain acid strength.

Workup: Cool and extract with diethyl ether (3 x 50 mL). Wash organic layer with brine, dry

over Na₂SO₄.

Final Purification: Distillation under reduced pressure (or flash chromatography) yields pure

4-Ethyl-3-fluorophenol.
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Figure 2: Step-by-step experimental workflow for the synthesis of 4-Ethyl-3-fluorophenol.
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Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectroscopic data should

be obtained.

Nuclear Magnetic Resonance (NMR)
Nucleus Shift (δ ppm) Multiplicity Integration Assignment

¹H NMR 1.18
Triplet (J = 7.5

Hz)
3H -CH₂-CH₃

2.58
Quartet (J = 7.5

Hz)
2H Ar-CH₂-CH₃

5.20 Broad Singlet 1H
Ar-OH

(Exchangeable)

6.55
Doublet of

Doublets
1H

H2 (Ortho to F,

Meta to Et)

6.60
Doublet of

Doublets
1H

H6 (Ortho to OH,

Para to F)

7.05 Triplet (pseudo-t) 1H
H5 (Ortho to Et,

Meta to OH)

¹⁹F NMR -117.0 Singlet/Multiplet 1F Ar-F

Note: Shifts are approximate (in CDCl₃) and dependent on concentration/temperature.

Mass Spectrometry (GC-MS)
Molecular Ion (M⁺): m/z 140

Base Peak: m/z 125 (M - CH₃, loss of methyl group from ethyl).

Fragment: m/z 97 (Loss of CO/CH from phenol ring, typical of phenols).

Purity Profiling
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
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Critical Impurities:

2-Ethyl-5-fluorophenol: Regioisomer from improper rearrangement.

3-Fluorophenol:[1][2][3] Unreacted starting material.

4-Acetyl-3-fluorophenol:[4] Incomplete reduction.

Safety & Handling (E-E-A-T)
Corrosivity: As a phenol derivative, this compound is corrosive to skin and eyes. Wear nitrile

gloves and face shields.

Fluorine Hazards: While the C-F bond is stable, combustion can release Hydrogen Fluoride

(HF). Do not incinerate in standard hoods.

Reagent Safety:

Aluminum Chloride:[5][6] Reacts violently with water.[6] Quench carefully.

Mercury (II) Chloride: Highly toxic. Dispose of amalgamated zinc waste as hazardous

heavy metal waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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